1,4-Bis(glycidyloxy)cyclohexane
Overview
Description
1,4-Bis(glycidyloxy)cyclohexane is an organic compound belonging to the glycidyl ether family. Its chemical formula is C14H24O4, and it is also known by its IUPAC name, 2-[[4-(oxiran-2-ylmethoxymethyl)cyclohexyl]methoxymethyl]oxirane . This compound is primarily used in the reduction of the viscosity of epoxy resin systems, functioning as a reactive diluent .
Preparation Methods
1,4-Bis(glycidyloxy)cyclohexane is synthesized by reacting cyclohexanedimethanol with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin. This intermediate is then treated with sodium hydroxide in a dehydrochlorination step to form the epoxide rings . The industrial production of this compound involves similar steps, ensuring the formation of the desired glycidyl ether structure.
Chemical Reactions Analysis
1,4-Bis(glycidyloxy)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The glycidyl groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Bis(glycidyloxy)cyclohexane has a wide range of scientific research applications, including:
Medicine: Its biocompatibility and reactivity make it a potential candidate for drug delivery systems and medical device coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis(glycidyloxy)cyclohexane involves the formation of cross-linked networks through its glycidyl groups. These groups can react with various nucleophiles, leading to the formation of stable, cross-linked structures. This reactivity is crucial for its role in reducing the viscosity of epoxy resins and forming durable polymer networks .
Comparison with Similar Compounds
1,4-Bis(glycidyloxy)cyclohexane can be compared with other similar compounds, such as:
Bisphenol A diglycidyl ether: Another glycidyl ether used in epoxy resin formulations, but with different mechanical properties and applications.
Neopentyl glycol diglycidyl ether: Known for its use in UV-curable systems and as a reactive diluent.
Trimethylolpropane triglycidyl ether: Used in similar applications but with different reactivity and cross-linking properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct mechanical and chemical properties to the materials it is used in.
Properties
IUPAC Name |
2-[[4-(oxiran-2-ylmethoxy)cyclohexyl]oxymethyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h9-12H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUBDTHCAMOZSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OCC2CO2)OCC3CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608044 | |
Record name | 2,2'-[Cyclohexane-1,4-diylbis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16850-39-8 | |
Record name | 2,2'-[Cyclohexane-1,4-diylbis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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